双氟莫达非尼

描述

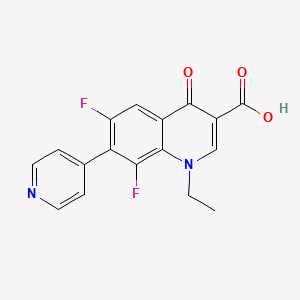

“Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” is also known as Modafinil . It is a wake-promoting drug used in the treatment of several conditions . It is also known as CRL-40,941 and is found to produce antiaggressive effects in animals .

Molecular Structure Analysis

The molecular formula of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” is C15H13F2NO2S . The molecular mass is 309.33 .Physical and Chemical Properties Analysis

The physical and chemical properties of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” include a melting point of >102°C (dec.), a predicted density of 1.452±0.06 g/cm3, and a predicted pKa of 8.18±0.20 .科学研究应用

认知增强

氟莫达非尼,也称为双氟莫达非尼,以其在认知增强方面的潜力而闻名。 它被认为会影响大脑中关键的神经递质系统,例如多巴胺、去甲肾上腺素和组胺,这些系统对于清醒、注意力和记忆至关重要 . 研究表明,莫达非尼是一种相关的化合物,可以增强包括计划、决策、学习、记忆和创造力在内的各个领域的认知 . 这些效果使氟莫达非尼成为改善健康个体认知功能的关注对象。

神经生物学和唤醒促进

研究已经确定了莫达非尼的几种非多巴胺能效应,这些效应很可能与氟莫达非尼共享。 这些包括增加电神经元耦合和增强组胺和食欲素神经传递。 这些效应有助于其作为唤醒促进剂和认知增强剂的功效,即使在非睡眠剥夺个体中也是如此 .

作用机制

Bisfluoromodafinil, also known as Flmodafinil or Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, is a bisfluoro analog of Modafinil . It is a eugeroic and a weak dopamine reuptake inhibitor .

Target of Action

The primary target of Bisfluoromodafinil is the dopamine transporter . This transporter is responsible for the reuptake of dopamine from the synapse back into the neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

Bisfluoromodafinil acts by inhibiting the reuptake of dopamine, leading to an increase in extracellular dopamine . This is achieved by the compound binding to the dopamine reuptake pump . It also activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

The increased extracellular dopamine activates the post-synaptic dopamine receptors, leading to the downstream effects of dopamine . The activation of glutamatergic circuits and inhibition of GABA leads to increased wakefulness .

Pharmacokinetics

It is known that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have better bioavailability and a more favorable ADME profile .

Result of Action

The result of Bisfluoromodafinil’s action is increased wakefulness and potentially enhanced cognitive function . This makes it useful for conditions such as narcolepsy, sleep apnea, and shift work disorder .

安全和危害

The safety data sheet for “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The inventors of “Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-” claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests potential future developments in its usage and applications.

生化分析

Biochemical Properties

Bisfluoromodafinil interacts with various enzymes and proteins in the body. It primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor . This process ensures that there are higher dopamine levels available in the brain .

Cellular Effects

Bisfluoromodafinil has been shown to moderately increase dopamine levels in the brain . Dopamine is a neurotransmitter responsible for transmitting signals between nerve cells. By increasing dopamine levels in the brain, Bisfluoromodafinil improves cognitive function and boosts the brain’s ability to focus .

Molecular Mechanism

The exact mechanism of action of Bisfluoromodafinil is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Bisfluoromodafinil activates glutamatergic circuits while inhibiting GABA .

Temporal Effects in Laboratory Settings

It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .

Dosage Effects in Animal Models

It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .

Metabolic Pathways

It is known that Bisfluoromodafinil primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor .

Transport and Distribution

It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .

Subcellular Localization

It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil .

属性

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQNUMCWMRYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533646 | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90280-13-0 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CRL-40940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRL-40940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)

![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)